3-Chloropropylamine

Overview

Description

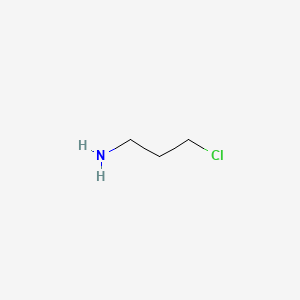

3-Chloropropylamine (ClCH₂CH₂CH₂NH₂) is a primary alkylamine with a chlorine atom at the terminal carbon of a three-carbon chain. It is commonly used as its hydrochloride salt (CAS 6276-54-6) to enhance stability and solubility in synthetic applications . This compound serves as a versatile building block in organic synthesis, enabling nucleophilic substitution reactions due to the reactive chlorine and amine groups. Key applications include:

- Surfactant synthesis: Reacting with cardanol derivatives to produce zwitterionic surfactants (e.g., ZS-1) via nucleophilic substitution and ring-opening reactions (yields: 94% for amine substitution, 92% for final product) .

- Pharmaceuticals: Used in synthesizing cobalamin-drug conjugates (e.g., erlotinib derivatives) and cyclic sulfamide inhibitors .

- Material science: Functionalizing lignin-derived biochar for pollutant adsorption and grafting cationic polymers like guar gum derivatives .

Preparation Methods

Gabriel Synthesis via Phthalimide Intermediate

The Gabriel synthesis is a cornerstone for primary amine preparation, leveraging phthalimide protection to avoid over-alkylation. For 3-chloropropylamine, this method involves two stages: alkylation of phthalimide and subsequent deprotection .

Alkylation of Phthalimide

In this step, 1,3-dichloropropane reacts with potassium phthalimide in a polar aprotic solvent (e.g., N,N-dimethylformamide). The reaction proceeds via nucleophilic substitution, where phthalimide displaces one chloride group:

Conditions :

-

Temperature: 90–100°C

-

Duration: 16–24 hours

-

Solvent: N,N-dimethylformamide

-

Base: Potassium carbonate (1:1.2 molar ratio)

In a representative protocol , reacting 0.40 mol of 1,3-dichloropropane with potassium phthalimide yielded 97.8% of 3-chloropropylphthalimide at 100°C over 16 hours (HPLC purity: 93.2%).

Deprotection with Hydrazine Hydrate

The phthalimide group is cleaved using hydrazine hydrate, releasing the primary amine:

2\text{H}4 \rightarrow \text{this compound} + \text{Phthalhydrazide}

Conditions :

-

Solvent: Methanol or ethanol

-

Temperature: Reflux (60–70°C)

-

Duration: 24–28 hours

Post-reaction, the mixture is acidified to precipitate phthalhydrazide, followed by alkalization to isolate this compound. A yield of 95.7% (HPLC: 97.1%) was achieved using this method .

Direct Chlorination of 3-Aminopropanol

This one-step approach converts 3-aminopropanol to this compound using thionyl chloride (SOCl<sub>2</sub>). The reaction mechanism involves protonation of the hydroxyl group , followed by nucleophilic displacement by chloride:

2 \rightarrow \text{this compound hydrochloride} + \text{SO}2 + \text{HCl}

Optimization Challenges :

-

Side reactions : The amine group may react with SOCl<sub>2</sub>, forming sulfonamide byproducts.

-

Mitigation : Use excess SOCl<sub>2</sub> and catalytic DMF to accelerate chlorination while suppressing amine reactivity .

Conditions :

-

Molar ratio (3-aminopropanol:SOCl<sub>2</sub>): 1:1–1:1.2

-

Temperature: 60°C (initial), reflux (110°C)

-

Catalyst: 1–5 mol% DMF

In a scaled-up example , 1.00 mol of 3-phenylpropanol (structurally analogous to 3-aminopropanol) yielded 90.2% 1-chloro-3-phenylpropane (HPLC: 91.5%) under similar conditions.

Hofmann Degradation of 3-Chloropropionamide

The Hofmann degradation converts amides to amines via bromine-mediated deamination. For this compound, this involves:

2 + \text{NaOH} \rightarrow \text{this compound} + \text{NaBr} + \text{CO}2

Conditions :

-

Temperature: 0–5°C (to minimize side reactions)

-

Base: Sodium hydroxide (4–6 M)

-

Oxidizing agent: Bromine (1.1 equiv)

While this method avoids harsh chlorination agents, it suffers from moderate yields (60–75%) due to competing hydrolysis and rearrangement pathways.

Reductive Amination of 3-Chloropropionaldehyde

Reductive amination offers a route to this compound by reacting 3-chloropropionaldehyde with ammonia under hydrogenation:

3 + \text{H}2 \rightarrow \text{this compound} + \text{H}_2\text{O}

Catalysts :

-

Raney nickel

-

Palladium on carbon (Pd/C)

Conditions :

-

Pressure: 10–50 bar H<sub>2</sub>

-

Temperature: 80–120°C

-

Solvent: Methanol or ethanol

This method is less common due to challenges in controlling over-reduction (e.g., formation of 3-chloropropanol) and the need for high-pressure equipment.

Comparative Analysis of Methods

Industrial-Scale Considerations

Solvent and Waste Management

-

Gabriel synthesis generates phthalhydrazide, requiring filtration and disposal.

-

Direct chlorination produces SO<sub>2</sub> and HCl, necessitating gas scrubbing systems .

Purification Techniques

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 3-Chloropropylamine can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, thiols, and alcohols.

Oxidation Reactions: It can be oxidized to form corresponding amides or nitriles under specific conditions.

Reduction Reactions: Reduction of this compound can lead to the formation of primary amines.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium ethoxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride as reducing agents.

Major Products:

Substitution Products: Various substituted amines, thiols, and ethers.

Oxidation Products: Amides and nitriles.

Reduction Products: Primary amines.

Scientific Research Applications

Organic Synthesis

3-Chloropropylamine serves as an important intermediate in the synthesis of various organic compounds. It is frequently utilized in the production of amines, which are crucial for pharmaceuticals and agrochemicals.

- Synthesis of Amines : this compound can be reacted with various nucleophiles to create a range of amines. For instance, it has been used to synthesize pyrrolidine derivatives through nucleophilic substitution reactions, demonstrating its utility in forming complex nitrogen-containing structures .

Polymer Chemistry

The compound is also significant in the field of polymer chemistry, particularly for modifying conductive polymers.

- Functionalized Polyanilines : Research has shown that this compound can be used to functionalize polyaniline (PANI), enhancing its properties for applications in sensors and electrochemical devices. In a study, this compound was reacted with PANI to produce N-propylaminepolyaniline (N-PAPANI), which exhibited improved solubility and stability compared to unmodified PANI . The functionalized polymers were characterized using techniques such as FTIR and UV-vis spectroscopy, revealing strong absorption characteristics that are beneficial for electronic applications.

| Property | PANI | N-PAPANI |

|---|---|---|

| UV-vis Absorption Maxima | 273-294 nm | 273-294 nm |

| Solubility | Poor | Good |

| Stability | Moderate | High |

Material Science

In material science, this compound is used as a film-forming agent to enhance the properties of perovskite materials.

- Perovskite Solar Cells : A notable application is its role in improving the stability and crystallinity of lead halide perovskite films. Studies have demonstrated that incorporating this compound hydrochloride (3-CPACl) into perovskite formulations leads to better crystal orientation and reduced defects in the material, which enhances the performance of solar cells . The presence of this additive has been linked to improved charge carrier dynamics and prolonged stability under operational conditions.

Chemical Treatment Processes

This compound is also employed in environmental chemistry for treating carbon-enriched materials.

- Carbon Enrichment Treatment : It has been utilized in the chemical treatment of carbon-enriched fly ash concentrates. This application highlights its potential role in waste management and material recovery processes .

Case Study 1: Functionalized Polyanilines

In a study conducted by Tarassi et al., the synthesis of N-PAPANI using this compound was explored. The resulting polymer showed significant electrochemical activity suitable for sensor applications. Cyclic voltammetry indicated a reversible redox behavior, making it a candidate for further development in electronic devices .

Case Study 2: Perovskite Stability Enhancement

Research published on mixed lead halide perovskites demonstrated that adding 3-CPACl significantly improved the structural integrity and stability of the films over time. The study employed X-ray diffraction (XRD) analysis to confirm enhanced crystallite sizes when treated with this compound .

Mechanism of Action

Molecular Targets and Pathways:

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares 3-chloropropylamine with structurally related compounds:

Research Findings and Data

Yield Comparison in Key Reactions

Physicochemical Properties

Biological Activity

3-Chloropropylamine (3-CPA) is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and materials science. Its structure, characterized by a propyl chain with a chlorine atom and an amine group, allows it to participate in various chemical reactions, including alkylation and cross-linking, which are essential for its biological effects.

This compound is typically encountered as its hydrochloride salt (3-CPA·HCl), which enhances its solubility in aqueous solutions. The compound has a molecular formula of C₃H₈ClN and a molecular weight of approximately 91.55 g/mol. Its reactivity is influenced by the presence of the chlorine atom, which can act as a leaving group in nucleophilic substitution reactions.

Mutagenicity and Antitumor Potential

Research has demonstrated that this compound exhibits mutagenic properties. In studies using Salmonella typhimurium strains TA1535 and TA92, it was found to induce DNA alkylation, a mechanism commonly associated with mutagenesis and carcinogenesis. The mutagenic activity appears to increase with the length of the alkyl chain, suggesting that chlorinated compounds may serve as potential antitumor agents due to their ability to cross-link DNA .

Table 1: Mutagenicity of this compound Derivatives

| Compound | Mutagenicity (TA1535) | Mechanism |

|---|---|---|

| This compound | Positive | DNA alkylation |

| N-Nitroso-N-(acetoxymethyl)-2-chloroethylamine | Positive | DNA cross-linking |

| 3-Bromopropylamine | Positive | Similar to chlorinated analogs |

Interaction with Perovskite Materials

In materials science, 3-CPA·HCl has been utilized as an additive in the synthesis of lead halide perovskite films. Studies indicate that it improves the crystallinity and stability of these materials, which are critical for applications in photovoltaics. The incorporation of 3-CPA·HCl enhances film formation by acting as a Lewis base, facilitating the solubility of lead iodide in dimethylformamide (DMF) solutions .

Table 2: Effects of this compound on Perovskite Film Properties

| Property | Pristine Perovskite | Perovskite with 2% 3-CPA·HCl |

|---|---|---|

| Average Crystallite Size (nm) | 36 | 54 |

| Stability (days) | 30 | Improved |

| Photoluminescence Peak (eV) | 1.55 | 1.56 |

The biological activity of this compound can be attributed to several mechanisms:

- DNA Alkylation : The compound's ability to form covalent bonds with DNA leads to mutations and potential antitumor effects.

- Cross-Linking : Similar to other chloroalkyl compounds, it can facilitate cross-linking between DNA strands, disrupting replication and transcription processes.

- Film Formation : In material applications, it enhances the structural integrity and optical properties of perovskite films, crucial for energy conversion efficiency.

Case Studies

- Antitumor Activity : A study investigated the mutagenic effects of various chlorinated nitrosamines, including derivatives of chloropropylamines. Results indicated that these compounds showed significant antitumor potential due to their DNA-interacting capabilities.

- Perovskite Stability Enhancement : Another study focused on the role of 3-CPA·HCl in improving the stability and orientation of perovskite films used in solar cells. The findings confirmed that films treated with this additive exhibited better performance metrics compared to untreated controls.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3-chloropropylamine, and how do they influence its handling in synthetic chemistry?

- Answer : this compound (CAS 14753-26-5) has a molecular formula of C₃H₈ClN (MW: 93.56), boiling point of 130.7°C (760 mmHg), and density of 1.004 g/cm³. Its hydrochloride salt (CAS 6276-54-6) melts at 145–150°C . The compound’s volatility (flash point: 32.9°C) and hygroscopic nature necessitate storage under dry, inert conditions. Handling requires anhydrous solvents (e.g., acetonitrile) to avoid hydrolysis of the reactive chloro group .

Q. What are the standard synthetic routes to this compound, and how are intermediates characterized?

- Answer : A common route involves nucleophilic substitution of 1,3-dichloropropane with ammonia or amines. For example, this compound hydrochloride is synthesized via reaction with NaN₃ in water at 80°C to yield 3-azidopropylamine . Characterization typically employs ¹H/¹³C NMR to confirm substitution (e.g., δ ~2.8 ppm for –CH₂Cl) and FTIR for functional groups (e.g., N–H stretches at ~3300 cm⁻¹) .

Q. How is this compound hydrochloride utilized in polymer functionalization?

- Answer : It serves as an alkylating agent in Friedel-Crafts reactions to functionalize polyaniline (PANI). For instance, PANI reacts with this compound hydrochloride in acetonitrile under reflux (85–90°C) to introduce propylamine side chains, enhancing solubility in THF/chloroform. Cyclic voltammetry (E₁/₂ ≈ 0.84–0.88 V vs. Ag/AgCl) and UV-vis (λₘₐₓ: 273–294 nm) confirm electrochemical activity and π-conjugation retention .

Advanced Research Questions

Q. How can conflicting data on substitution efficiency in polymer functionalization be resolved?

- Answer : Discrepancies arise from reaction conditions. For example, electrochemical PANI substitution yields 25% functionalization, while Friedel-Crafts methods achieve 75% due to FeCl₃ catalysis . Mechanistic studies (e.g., kinetic monitoring via UV-vis or XPS) can clarify whether competing pathways (e.g., crosslinking vs. alkylation) reduce efficiency. Optimizing stoichiometry (e.g., this compound:PANI molar ratio) and solvent polarity (DMF vs. acetonitrile) improves reproducibility .

Q. What strategies mitigate side reactions when using this compound in azide synthesis?

- Answer : Side reactions (e.g., over-alkylation) are minimized by controlled NaN₃ stoichiometry (3.8 eq.) and stepwise addition at 0°C. Post-reaction, quenching with saturated KOH prevents azide decomposition. Extraction with Et₂O and MgSO₄ drying ensures purity (yield: 66%) . For sensitive applications (e.g., glycoconjugate vaccines), intermediates like N1,N3-bis(3-chloropropyl)malondiamide are isolated via column chromatography (18% yield) to avoid C60-mediated side reactions .

Q. How does this compound participate in cyclization reactions for heterocyclic synthesis?

- Answer : It facilitates azetidine ring formation via nucleophilic displacement. For example, reacting this compound with methylamine under basic conditions generates 3-(1-methylazetidin-3-yl)propan-1-amine, a scaffold in medicinal chemistry. Cyclization efficiency depends on base strength (e.g., NaOH vs. K₂CO₃) and temperature (room temp vs. reflux) . Monitoring via TLC or GC-MS ensures reaction completion.

Q. Methodological Guidance

Q. What analytical techniques are critical for verifying this compound-derived products?

- Answer :

- NMR : Distinguishes –CH₂Cl (δ ~3.6 ppm) from –CH₂NH₂ (δ ~2.7 ppm) in substitution products .

- FTIR : Confirms amine (–NH₂, ~3300 cm⁻¹) and alkyl chloride (C–Cl, ~650 cm⁻¹) retention .

- Cyclic Voltammetry : Tracks redox behavior in functionalized polymers (e.g., PANI derivatives) .

- Elemental Analysis : Validates stoichiometry (e.g., %Cl in hydrochloride salts) .

Q. How can reaction yields be optimized in SN2 substitutions involving this compound?

- Answer :

- Solvent Choice : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity .

- Catalysis : FeCl₃ in Friedel-Crafts reactions accelerates substitution on aromatic polymers .

- Temperature Control : Reflux (80–90°C) for kinetic control vs. room temperature for thermodynamic selectivity .

Q. Conflict Resolution in Data Interpretation

Q. Why do reported melting points for this compound hydrochloride vary across studies?

- Answer : Variations (e.g., 145–150°C vs. 143–148°C) stem from impurities (e.g., residual solvents) or polymorphic forms. Recrystallization from ethanol/water and drying under vacuum (≤0.1 mmHg) standardizes melting behavior. Differential Scanning Calorimetry (DSC) can identify polymorph transitions .

Properties

IUPAC Name |

3-chloropropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8ClN/c4-2-1-3-5/h1-3,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZFKSWOGZQMOMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00903784 | |

| Record name | NoName_4531 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00903784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

93.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14753-26-5, 6276-54-6 | |

| Record name | 1-Propanamine, 3-chloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14753-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloropropylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006276546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloropropylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014753265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-chloropropylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.271 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.